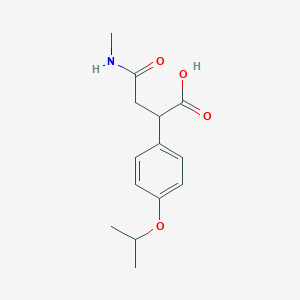

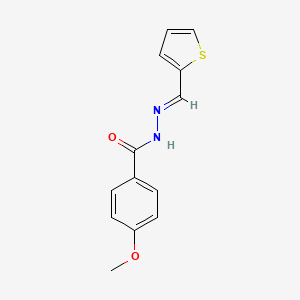

![molecular formula C18H24N4O2S B5527019 5-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-N-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B5527019.png)

5-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-N-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Research in the field of heterocyclic chemistry often focuses on the synthesis and characterization of compounds with potential pharmaceutical applications. Compounds like pyrido[3,2-d]pyrimidines, pyrazolo[3,4-b]pyridines, and thieno[3,2-c]pyridines are of interest due to their diverse biological activities and potential therapeutic benefits. The synthesis of these compounds involves complex chemical reactions and a deep understanding of molecular structure to tailor their physical and chemical properties for specific applications.

Synthesis Analysis

The synthesis of complex heterocyclic compounds, such as pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and pyrazolo[3,4-b]pyridines, involves multi-step reactions, starting from simple precursors like ethyl cyanoacetate or hydrazine derivatives. These processes often require conditions such as refluxing in specific solvents and the use of catalysts to achieve the desired fused heterocyclic systems (Bakhite, Yamada, & Al-Sehemi, 2005). The intricate synthesis pathways reflect the complexity of the molecular structure and the precision needed to achieve specific chemical functionalities.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is characterized by the presence of multiple rings that include at least one atom other than carbon within the ring structure. These rings can exhibit significant variability in electronic distribution, contributing to the compound's chemical reactivity and interaction with biological targets. Crystallography and spectroscopic methods, including NMR and X-ray diffraction, are commonly used to elucidate these structures, providing insights into the arrangement of atoms and the spatial configuration of the molecule (Anuradha et al., 2014).

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and chemical properties of compounds related to 5-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-N-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide have been explored in various studies. For instance, the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related fused systems has been achieved through complex synthetic pathways involving ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates and chloroacetyl chloride, leading to the formation of key intermediates for further synthetic transformations (Bakhite, Al‐Sehemi, & Yamada, 2005). These synthetic strategies enable the creation of a variety of heterocyclic compounds with potential for diverse scientific applications.

Biological Evaluation and Potential Applications

Several studies have focused on the biological evaluation and potential applications of pyrazolopyrimidines derivatives, including anticancer and anti-5-lipoxygenase agents. For example, a novel series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones have been synthesized and tested for their cytotoxic (HCT-116 and MCF-7) and 5-lipoxygenase inhibition activities. The structure-activity relationship (SAR) analysis of these compounds has provided insights into their potential as therapeutic agents (Rahmouni et al., 2016).

Antimicrobial Activity

The antimicrobial activity of novel pyrazolopyridine derivatives has also been explored, with several compounds synthesized by Friedländer condensation showing moderate to good activity against a range of Gram-negative and Gram-positive bacteria. Compounds with a carboxamide group at the 5-position have shown particular promise, highlighting the potential of these compounds in the development of new antimicrobial agents (Panda, Karmakar, & Jena, 2011).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Pyrazol derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

properties

IUPAC Name |

5-(2-ethyl-5-propan-2-ylpyrazole-3-carbonyl)-N-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O2S/c1-5-22-14(9-13(20-22)11(2)3)18(24)21-7-6-15-12(10-21)8-16(25-15)17(23)19-4/h8-9,11H,5-7,10H2,1-4H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNANCRSSHFPPTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(C)C)C(=O)N2CCC3=C(C2)C=C(S3)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-N-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

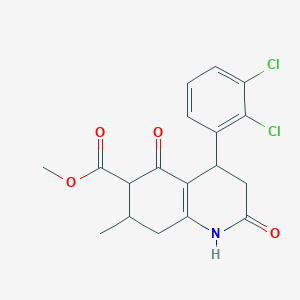

![5-{2-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5526957.png)

![N'-(4-bromobenzylidene)-2-[(2-bromobenzyl)thio]acetohydrazide](/img/structure/B5526970.png)

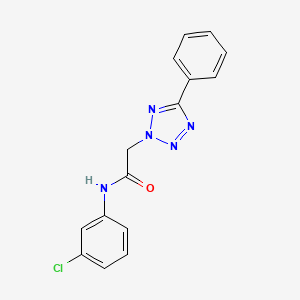

![N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5526993.png)

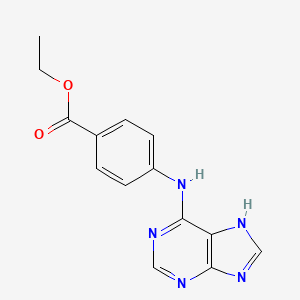

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5527004.png)

![2-({5-[3-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5527005.png)

![1-[4-(2-propyn-1-yloxy)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5527007.png)

![5-(2-furyl)-4-[(2,3,4-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5527033.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5527041.png)